3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one
Description
This compound is a hybrid heterocyclic molecule combining a coumarin core (2H-chromen-2-one) with a 4-(trifluoromethyl)benzo[d]thiazole moiety linked via an azetidine ring. The coumarin scaffold is known for its diverse bioactivity, including anticoagulant, antimicrobial, and anticancer properties . The azetidine linker introduces conformational rigidity, which may influence binding affinity and selectivity toward biological targets.
Properties
IUPAC Name |
3-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4S/c22-21(23,24)14-5-3-7-16-17(14)25-20(31-16)29-12-9-26(10-12)18(27)13-8-11-4-1-2-6-15(11)30-19(13)28/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPYTZIXBXDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=NC5=C(C=CC=C5S4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death.
Mode of Action
The compound acts as a potent inhibitor of necroptosis by specifically targeting and inhibiting the phosphorylation of RIPK3 in necroptotic cells. This action blocks the formation of the
Biological Activity
The compound 3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is a novel chemical entity with significant potential in medicinal chemistry. Its structure incorporates a trifluoromethyl group, a benzothiazole moiety, and a chromenone framework, which are known to confer various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 3-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carbonyl]chromen-2-one
- Molecular Formula : C21H13F3N2O4S
- Molecular Weight : 446.4 g/mol
| Property | Value |
|---|---|
| Chemical Formula | C21H13F3N2O4S |
| Molecular Weight | 446.4 |
| Purity | ≥95% |
The primary mechanism of action for this compound is its inhibition of Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) , which play crucial roles in necroptosis, a form of programmed cell death. By inhibiting the phosphorylation of RIPK3, this compound effectively prevents necroptotic cell death, making it a candidate for therapeutic applications in diseases characterized by excessive cell death or inflammation .
Anticancer Properties
Recent studies have indicated that compounds with similar benzothiazole and chromenone structures exhibit antitumor activity by disrupting microtubule dynamics. For instance, derivatives targeting the colchicine site on tubulin have shown promising results in inhibiting cancer cell proliferation .
Antinociceptive Effects
The compound has been evaluated for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain modulation. In vivo studies demonstrated that such dual inhibitors could alleviate pain without the common side effects associated with traditional analgesics .
Study 1: Inhibition of Necroptosis
A study focused on the compound's ability to inhibit necroptosis showed that it effectively reduced cell death in models of inflammatory diseases. The results indicated a significant decrease in RIPK3 phosphorylation levels, correlating with reduced necroptotic cell death .
Study 2: Antitumor Activity
In another investigation, the compound was tested against various cancer cell lines. The results demonstrated that it inhibited proliferation in HeLa cells with an IC50 value significantly lower than that of existing chemotherapeutics . This suggests its potential as an effective anticancer agent.
Summary of Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated immune cells. This property makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The presence of the thiazole ring in the structure suggests potential antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, indicating its utility in developing new antibiotics or antimicrobial agents.
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory process. Inhibition of COX enzymes can lead to reduced inflammation and pain relief, making it relevant for pain management therapies.
Antioxidant Properties
Research indicates that the compound exhibits antioxidant activity, which can help mitigate oxidative stress-related damage in cells. This property is particularly beneficial in neurodegenerative diseases where oxidative stress is a contributing factor.
Agricultural Chemistry
Due to its biological activity, this compound could be explored as a pesticide or herbicide. Its ability to inhibit specific biological pathways may provide a means to control pests without harming beneficial organisms.
Material Science
The unique structural features of the compound may allow it to be used in developing advanced materials, such as coatings or polymers that require specific thermal or chemical resistance.
Case Studies
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features and Electronic Effects
The table below compares key structural elements and substituents of the target compound with similar derivatives:
Key Observations :
- Azetidine Linker: The target compound’s azetidine-carbonyl spacer distinguishes it from analogs with direct thiazole or thiazolidinone linkages.
- Trifluoromethyl Group : The -CF₃ substituent on the benzothiazole ring increases electron-withdrawing effects compared to methoxy or hydroxy groups in other derivatives, likely enhancing oxidative stability and membrane permeability .
- Coumarin Core : Unlike unsubstituted coumarin (), the target compound’s coumarin lacks polar groups, which could reduce solubility but improve lipophilicity.
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Benzothiazole-thiazolidinone conjugates () exhibit MIC values of 15.6–125 µg/ml against E. coli and C. albicans. The target compound’s -CF₃ group may enhance potency by increasing hydrophobic interactions with microbial targets .
- Anticancer Potential: Coumarins with non-polar substituents (e.g., limettin in ) show reduced carcinogen-inhibitory activity compared to unsubstituted coumarin. However, the target compound’s benzothiazole moiety could compensate by introducing alternative mechanisms, such as DNA intercalation or enzyme inhibition .
- Synthetic Complexity: The azetidine linker likely requires multi-step synthesis, contrasting with simpler routes for direct thiazole-coumarin conjugates (e.g., solvent-free piperidine-catalyzed reactions in or ethanol-mediated couplings in ) .
Physicochemical Properties (Inferred)
- Solubility : The absence of polar groups on the coumarin core suggests lower aqueous solubility, necessitating formulation adjustments for in vivo applications.
Q & A
Q. What are the key synthetic routes for preparing 3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Thiazole Formation : React 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the benzothiazole core .
Azetidine Coupling : Introduce the azetidine ring via nucleophilic substitution using a base (e.g., KCO) in polar aprotic solvents like DMF .
Lactonization : Condense the intermediate with 3-bromoacetyl coumarin to form the final carbonyl linkage .
- Critical Step : Optimizing the coupling reaction temperature (reflux conditions) ensures high yields while minimizing side reactions.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons in the coumarin (δ 6.5–8.5 ppm for aromatic signals) and azetidine (δ 3.5–4.5 ppm for N-CH) regions. The trifluoromethyl group appears as a singlet near δ -60 ppm in NMR .
- IR Spectroscopy : Confirm lactone (C=O stretch at ~1720 cm) and thiazole (C=N at ~1600 cm) functionalities .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystallographic ambiguities caused by the trifluoromethyl group’s electron density .
Q. How do substituents (e.g., trifluoromethyl, azetidine) influence solubility and reactivity?
- Methodological Answer :
- Trifluoromethyl : Enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability.
- Azetidine : The strained 3-membered ring increases reactivity in nucleophilic substitutions.
- Chromen-2-one : The lactone ring’s polarity can be modulated via pH adjustments (e.g., hydrolysis under basic conditions) .
Advanced Research Questions
Q. How can crystallographic challenges posed by fluorine atoms be addressed?
- Methodological Answer :
- High-Resolution Data : Collect data at low temperatures (100 K) to minimize thermal motion artifacts.
- SHELX Refinement : Use anisotropic displacement parameters for fluorine atoms and validate hydrogen bonding via graph-set analysis (e.g., Etter’s formalism for intermolecular interactions) .
- Synchrotron Radiation : Enhances resolution for disordered regions caused by trifluoromethyl rotation .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., replacing trifluoromethyl with methoxy or nitro groups) to identify critical pharmacophores .
- Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
- Metabolite Profiling : Assess stability in biological matrices (e.g., liver microsomes) to rule out false negatives from rapid degradation .
Q. Which computational methods predict intermolecular interactions in solid-state structures?
- Methodological Answer :
- DFT Calculations : Model hydrogen bonds between the lactone carbonyl and proximal NH/OH groups .
- Molecular Docking : Screen binding affinities with target proteins (e.g., kinases) using the azetidine as a hinge-binding motif .
- MD Simulations : Assess conformational flexibility of the trifluoromethyl group in solution .
Q. How can reaction yields for azetidine coupling be optimized?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Catalysis : Employ Pd catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates.
- Microwave Assistance : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .
Methodological Considerations Table
| Challenge | Technique | Key Reference |
|---|---|---|
| Crystallographic disorder | SHELXL refinement | |
| Low aqueous solubility | PEG-based nanoformulations | |
| SAR contradictions | Meta-analysis of analogs | |
| Fluorine NMR signal overlap | -DOSY |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
